3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide
Description
3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide is a brominated pyrazole derivative characterized by a propanamide side chain substituted with a methyl group.
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-9-7(12)2-3-11-5-6(8)4-10-11/h4-5H,2-3H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMDCZJFDIHYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide typically involves the reaction of 4-bromo-1H-pyrazole with N-methylpropanamide under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the N-methylpropanamide, followed by the addition of 4-bromo-1H-pyrazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-bromo substituent on the pyrazole ring undergoes NAS due to the electron-withdrawing effect of the adjacent nitrogen atoms, enhancing the electrophilicity of the C–Br bond.
Key Reactions:
-
Direct Arylation :
Under Pd-catalyzed conditions, coupling with electron-deficient aryl bromides (e.g., 4-nitrobenzene) proceeds efficiently, yielding 5-arylated pyrazoles (Table 1) .
Table 1: NAS Reactions with Aryl Bromides
| Aryl Bromide Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Nitrobenzene | PdCl(C₃H₅)(dppb)/KOAc | 90 | |
| 4-Formylbenzene | PdCl(C₃H₅)(dppb)/KOAc | 84 | |
| 4-Methoxybenzene | PdCl(C₃H₅)(dppb)/KOAc | 42 |
Functional Group Transformations
The amide group and pyrazole ring enable further derivatization:
Amide Hydrolysis
The N-methylpropanamide moiety can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. For example:
text3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide + H₂O/H⁺ → 3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid
Conditions : 6M HCl, reflux, 12 h (yield: ~75%) .
Bromine Substitution
The C–Br bond undergoes nucleophilic displacement with amines or thiols. For instance, reaction with sodium thiophenolate in DMF at 80°C replaces bromine with a thiophenyl group.
Oxidation of the Pyrazole Ring
Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) introduces an oxygen atom at the C3 position, forming pyrazole N-oxide derivatives.
textReaction: This compound + mCPBA → Pyrazole N-oxide derivative
Yield : ~60%.
Debromination
Catalytic hydrogenation with Pd/C under H₂ (3–5 bar) removes the bromine atom, yielding 3-(1H-pyrazol-1-yl)-N-methylpropanamide (94% yield) .
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles. For example, reaction with hydrazine derivatives forms pyrazolo[1,5-a]pyrimidines under microwave-assisted conditions .
Table 2: Cyclization Reactions
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Hydrazine hydrate | Pyrazolo[1,5-a]pyrimidine | 78 | |
| Thiourea | Pyrazolo[3,4-d]thiazole | 65 |
Buchwald–Hartwig Amination
The bromine atom reacts with primary or secondary amines in the presence of Pd(OAc)₂/Xantphos to form C–N bonds.
textExample: This compound + Piperidine → 4-Piperidinyl-substituted pyrazole
Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C (yield: 70%).
Sonogashira Coupling
Reaction with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI forms C–C bonds at the bromine position.
Yield : 82%.
Comparative Reactivity Insights
The bromine atom’s position and electronic environment dictate reactivity:
-
Electron-Withdrawing Groups (EWGs) on the pyrazole ring (e.g., –NO₂, –CF₃) enhance NAS rates .
-
Steric hindrance from the N-methylpropanamide group slightly reduces reaction efficiency in bulky substrates .
Table 3: Substituent Effects on NAS Reactivity
| Substituent (Position) | Relative Reaction Rate | Reference |
|---|---|---|
| 4-NO₂ | 1.5× faster | |
| 4-CF₃ | 1.2× faster | |
| 4-CH₃ | 0.8× slower |
Stability and Handling
-
Light Sensitivity : Decomposes under prolonged UV exposure; store in amber vials.
-
Thermal Stability : Stable up to 150°C; decomposes at higher temperatures.
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Key Compounds for Comparison:
4-(4-Bromo-3-(4-bromophenyl)-5-(indolyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16)
- Substituents : Dual bromo groups on pyrazole and phenyl rings.
- Functional Groups : Sulfonamide, carbonyl, and indole moieties.
- Impact : The bromine atoms increase molecular weight (MW: 620.36 g/mol) and polarizability, contributing to a higher melting point (200–201°C).
4-(4-Bromo-3-(4-chlorophenyl)-5-(indolyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)
- Substituents : Bromo on pyrazole, chloro on phenyl.
- Impact : Chlorine substitution reduces MW (575.91 g/mol) compared to Compound 16 but maintains similar thermal stability (m.p. 129–130°C).
4-Bromo-5-(bromomethyl)-2-(dimethylphenyl)-1-methylpyrazol-3-one (Example 5.20)
- Substituents : Bromomethyl and dimethylphenyl groups.
- Impact : Enhanced electrophilicity due to dual bromine atoms; LC/MS data (m/z 317 [M+H]+) confirms stability under analytical conditions.
N-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]acetamide derivatives ()
- Substituents : Bromo-pyrazole with acetamide side chains.
- Impact : The ethyl linker in these analogs increases flexibility compared to the propanamide chain in the target compound.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Biological Activity
3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its unique structure, featuring a brominated pyrazole ring, contributes to its reactivity and interaction with various biological targets.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 247.09 g/mol. The presence of the bromine atom enhances its biological activity compared to other halogenated analogs.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors, which can lead to modulation of cellular signaling pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory responses and cancer progression.
- Receptor Binding : It interacts with various receptors, including androgen receptors, which play a crucial role in the development and progression of prostate cancer .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds in the pyrazole series have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In preclinical studies, it has shown promising results against various cancer cell lines, including prostate cancer models. The mechanism involves degradation of the androgen receptor (AR), which is crucial for the proliferation of AR-dependent cancers .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : A study reported that compounds similar to this compound exhibited significant inhibition of cell proliferation in prostate cancer cell lines with IC50 values ranging from 2.30 to 5.18 µM .
- In Vivo Studies : In animal models, the compound demonstrated notable anti-inflammatory effects, comparable to standard treatments, indicating its potential for therapeutic applications .
- Structure-Activity Relationship (SAR) : Research has shown that modifications on the pyrazole ring can enhance biological activity. For example, substituents on the 4-position significantly affect the potency against androgen receptors and other targets .
Data Table: Biological Activities Overview
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide, and how can reaction conditions be optimized for higher yield?
- Synthesis Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyrazole intermediates (e.g., 4-bromo-1H-pyrazole) can react with N-methylpropanamide precursors under basic conditions. Heating (e.g., 100–110°C) and catalysts like Pd2(dba)3/XPhos may enhance coupling efficiency .
- Optimization : Adjusting reaction time (e.g., 12–16 hours), solvent polarity (DMF or DCM), and stoichiometric ratios of reagents (e.g., 1:1.2 for amine coupling) can improve yields. Purification via reverse-phase HPLC or column chromatography is critical .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- 1H/13C NMR : Key for identifying proton environments (e.g., pyrazole ring protons at δ 6.7–7.5 ppm, methyl groups at δ 2.8–3.2 ppm) and carbon shifts (amide carbonyl at ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 272.03) and fragmentation patterns. LC-MS is used to monitor reaction progress .
- FTIR : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What safety precautions are necessary when handling brominated pyrazole derivatives during synthesis?
- Handling : Use fume hoods, gloves, and eye protection due to potential toxicity of brominated compounds. Avoid exposure to heat/sparks, as some intermediates are light-sensitive .
- Waste Disposal : Neutralize acidic/basic byproducts (e.g., HCl wash) before disposal. Use sodium thiosulfate to quench excess bromine .
Advanced Questions
Q. How can researchers resolve contradictions in NMR data when characterizing substituted pyrazole derivatives?
- Case Study : Overlapping peaks in 1H NMR (e.g., pyrazole protons vs. aromatic protons) can be resolved using 2D techniques (COSY, HSQC) or deuterated solvents (DMSO-d6) .
- Quantitative Analysis : Integrate peaks at varying temperatures to identify dynamic processes (e.g., rotameric equilibria in amide bonds) .
Q. What strategies are employed to optimize cross-coupling reactions involving brominated pyrazole intermediates?
- Catalyst Selection : Pd2(dba)3/XPhos systems improve Buchwald-Hartwig coupling yields for aryl amines. Copper(I) bromide aids in Ullmann-type couplings .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of brominated intermediates. Microwave-assisted synthesis reduces reaction times for Suzuki-Miyaura couplings .
Q. How does the position of bromine substitution on the pyrazole ring influence the compound's reactivity in subsequent reactions?
- Steric Effects : Bromine at the 4-position (vs. 3- or 5-) reduces steric hindrance, facilitating nucleophilic attacks at the 1-position .
- Electronic Effects : Electron-withdrawing bromine increases electrophilicity of adjacent carbons, enhancing reactivity in SNAr or cross-coupling reactions .
Q. When designing analogs, how do structural modifications impact biological activity, and what methods assess these changes?
- Analog Design : Replace bromine with electron-deficient groups (e.g., CF3) to modulate lipophilicity. Introduce methyl groups to the propanamide chain to enhance metabolic stability .
- Activity Assessment : Use in vitro assays (e.g., enzyme inhibition, cell viability) and computational docking to correlate structural changes with target binding. Pharmacokinetic studies (e.g., microsomal stability) validate bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
